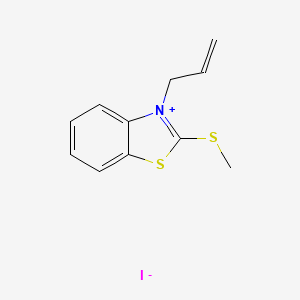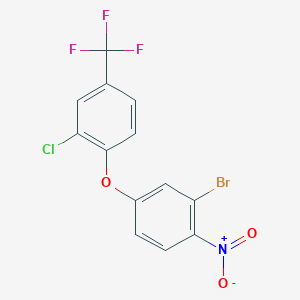
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple functional groups, including bromine, nitro, chloro, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the phenoxy ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Chlorination: Incorporation of the chlorine atom.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine-containing reagents for bromination, and chlorinating agents for chlorination. The trifluoromethylation step often involves the use of trifluoromethylating agents under controlled conditions.
Analyse Chemischer Reaktionen
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene is largely dependent on its interaction with specific molecular targets. The presence of multiple functional groups allows it to interact with various biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Bromo-4-nitrophenol: Similar in structure but lacks the trifluoromethyl and chloro groups.
4-Nitrotoluene: Contains a nitro group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104355-64-8 |
|---|---|
Molekularformel |
C13H6BrClF3NO3 |
Molekulargewicht |
396.54 g/mol |
IUPAC-Name |
1-(3-bromo-4-nitrophenoxy)-2-chloro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6BrClF3NO3/c14-9-6-8(2-3-11(9)19(20)21)22-12-4-1-7(5-10(12)15)13(16,17)18/h1-6H |
InChI-Schlüssel |
RZWPGXICRSQFNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


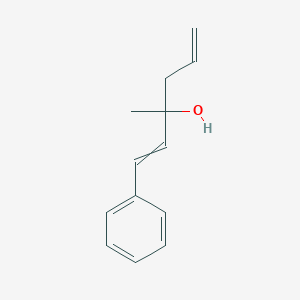
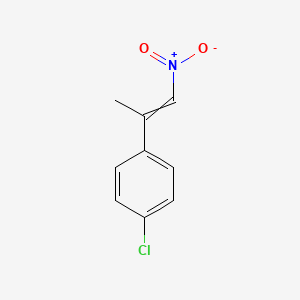
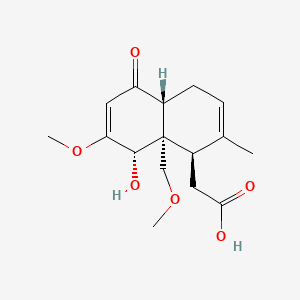

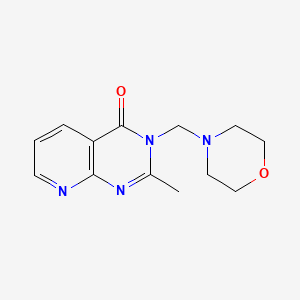
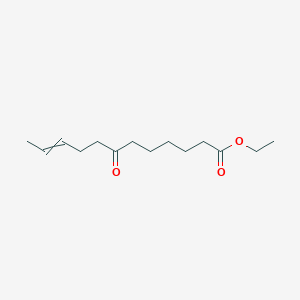
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
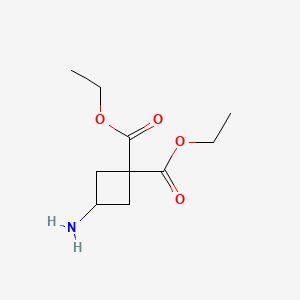
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
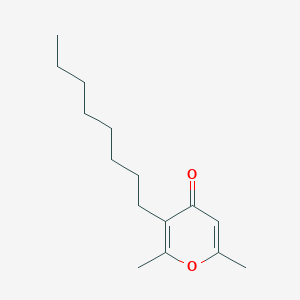
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)

